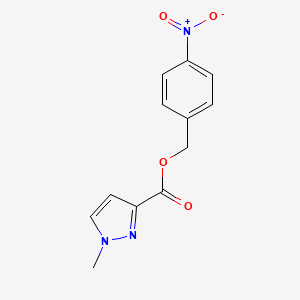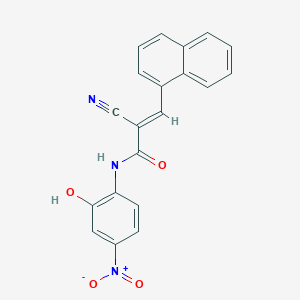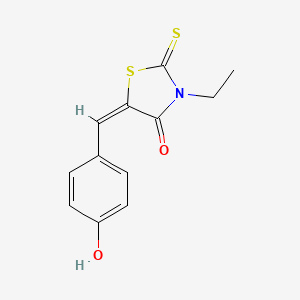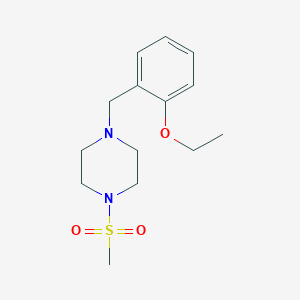![molecular formula C25H26N2O3 B10877552 N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with acetyl and methyl groups, connected to a phenyl ring, which is further linked to a benzamide moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Acetylation and Methylation: The pyrrole ring is then acetylated and methylated using acetic anhydride and methyl iodide, respectively, in the presence of a base such as pyridine.
Coupling with Phenyl Ring: The substituted pyrrole is coupled with a 2-methylphenyl group through a Suzuki coupling reaction, using a palladium catalyst and a boronic acid derivative.
Formation of Benzamide: Finally, the coupled product is reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to make the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and aldehydes within the molecule to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHYLBENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and methyl groups on the pyrrole ring can influence its binding affinity and specificity towards these targets, affecting the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-CHLOROBENZAMIDE
- N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-FLUOROBENZAMIDE
Uniqueness
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHYLBENZAMIDE is unique due to the specific substitution pattern on the pyrrole ring and the presence of the 4-methylbenzamide moiety
Propriétés
Formule moléculaire |
C25H26N2O3 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[5-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H26N2O3/c1-14-7-10-20(11-8-14)25(30)26-22-13-21(12-9-15(22)2)27-16(3)23(18(5)28)24(17(27)4)19(6)29/h7-13H,1-6H3,(H,26,30) |
Clé InChI |
JUZFPOWBKFUVEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=C(C(=C3C)C(=O)C)C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)


![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)

![(2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877526.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)

![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
